molecular formula C10H11N3O B8155713 (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

Cat. No. B8155713
M. Wt: 189.21 g/mol
InChI Key: ADGZYVUKTSAWGC-UHFFFAOYSA-N
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Patent
US08557992B2

Procedure details

To a pressure vessel was charged Pd(dppf)Cl2 (CH2Cl2 adduct, 341 mg, 0.418 mmol) and potassium phosphate (1.48 g, 6.97 mmol). Nitrogen was blown over the solids and THF (8 mL) and H2O (1.6 mL) were added. A solution of 2-chloro-5-hydroxymethylpyridine (500 mg, 3.48 mmol) and 1-methylpyrazole-4-boronic acid pinacol ester (797 mg, 3.83 mmol) was added; the resulting solution was capped and heated at 80° C. overnight, then cooled to rt and diluted with ethyl acetate. The organic solution was washed 1× with saturated aqueous sodium bicarbonate and 1× with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 30-100% ethyl acetate in hexanes to provide [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanol that gave a mass ion (ES+) of 190.1 for [M+H]+.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
797 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
potassium phosphate
Quantity
1.48 g
Type
reactant
Reaction Step Four
Quantity
341 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1COCC1.Cl[C:15]1[CH:20]=[CH:19][C:18]([CH2:21][OH:22])=[CH:17][N:16]=1.[CH3:23][N:24]1[CH:28]=[C:27](B2OC(C)(C)C(C)(C)O2)[CH:26]=[N:25]1>C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[CH3:23][N:24]1[CH:28]=[C:27]([C:15]2[N:16]=[CH:17][C:18]([CH2:21][OH:22])=[CH:19][CH:20]=2)[CH:26]=[N:25]1 |f:0.1.2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)CO
Name
Quantity
797 mg
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
potassium phosphate
Quantity
1.48 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
341 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Five
Name
Quantity
1.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the resulting solution was capped
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
The organic solution was washed 1× with saturated aqueous sodium bicarbonate and 1× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 30-100% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=CC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.